molecular formula C12H17NO B13303705 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine

2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine

Katalognummer: B13303705
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: RFWZJTXSBYXJPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of two ethyl groups at the 2 and 5 positions, and an amine group at the 3 position of the dihydrobenzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-diethylphenol with ethylene oxide in the presence of a base can yield the desired dihydrobenzofuran structure. Subsequent amination using ammonia or an amine source can introduce the amine group at the 3 position .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

    2,3-Dihydrobenzofuran: Lacks the ethyl groups and amine group, resulting in different chemical and biological properties.

    2,2-Dimethyl-2,3-dihydrobenzofuran: Contains methyl groups instead of ethyl groups, leading to variations in reactivity and biological activity.

    3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-:

Uniqueness: 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of both ethyl groups and an amine group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

2,5-diethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C12H17NO/c1-3-8-5-6-11-9(7-8)12(13)10(4-2)14-11/h5-7,10,12H,3-4,13H2,1-2H3

InChI-Schlüssel

RFWZJTXSBYXJPS-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(C2=C(O1)C=CC(=C2)CC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.